4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure that includes a pyrazolo and pyrimidine moiety. Its molecular formula is C₈H₇N₃O₃, and it features a methyl group at the 4-position and a keto group at the 7-position of the pyrazolo ring. This compound has garnered attention due to its potential applications in medicinal chemistry and drug discovery, particularly for its biological activity.
These reactions can be utilized to synthesize derivatives with enhanced biological properties or modified pharmacokinetics.
4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has shown promising biological activities. Research indicates that compounds within this class may exhibit:
These biological activities highlight its potential as a lead compound in drug development.
The synthesis of 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be achieved through several methods:
These synthetic routes are crucial for producing analogs with varied biological activities.
The applications of 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are diverse:
Studies on interaction profiles indicate that 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid interacts with various biological targets:
Understanding these interactions is essential for optimizing its pharmacological properties.
Several compounds share structural similarities with 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Here are a few notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-pyrazolo[1,5-a]pyrimidine | Contains an amino group; similar core structure | Antiviral properties |
| 5-Methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at different position | Anticancer activity |
| 3-Carboxypyrazolo[1,5-a]pyrimidine | Carboxyl group at position 3 | Anti-inflammatory effects |
4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its specific methyl and keto substitutions which enhance its stability and biological activity. This unique combination may lead to distinct pharmacological profiles compared to its analogs.
Nucleophilic substitution reactions have been instrumental in introducing diverse substituents to the pyrazolo[1,5-a]pyrimidine core. A notable approach involves the use of dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate as electrophilic partners, which react with 5-amino-3-methylpyrazole precursors in the presence of KHSO4. This catalyst protonates the carbonyl oxygen of the ester, enabling an aza-Michael addition that facilitates cyclization to form the pyrazolopyrimidine ring. For instance, the reaction of 5-amino-3-methylpyrazole with DMAD in ethanol/water under ultrasonic irradiation yields 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylates in 84–92% efficiency (Table 1). The regioselectivity of this reaction is attributed to the electronic effects of the methyl group at position 4, which directs nucleophilic attack to position 3.
Table 1: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
| Product | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | 10 | 87 | 156–157 |
| 3b | 12 | 87 | 177–178 |
| 3c | 9 | 84 | 228–230 |
| 3d | 10 | 92 | 247–248 |
The dipeptidyl peptidase-4 (DPP-4) enzyme plays a pivotal role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the activity of these hormones, enhancing insulin secretion and suppressing glucagon release. Structural analyses suggest that 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid may interact with the DPP-4 active site through its carboxylic acid moiety, which could mimic the substrate’s C-terminal carboxylate group. This interaction is hypothesized to block the enzyme’s catalytic triad (Ser630, Asp708, His740), thereby preventing proteolytic cleavage of GLP-1 [1].
Comparative studies of pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of the 3-carboxylic acid group in forming hydrogen bonds with residues in the DPP-4 binding pocket. For instance, substitutions at the 4-methyl position may enhance hydrophobic interactions with Tyr547, while the 7-oxo group could stabilize the enzyme-inhibitor complex through water-mediated hydrogen bonds [1]. Although direct data on this compound’s DPP-4 inhibitory activity are limited, its structural similarity to validated inhibitors supports its potential as a candidate for diabetes therapy.
Cyclin-dependent kinases (CDKs) regulate cell cycle progression, and their dysregulation is a hallmark of cancer. Recent studies on pyrazolo[1,5-a]pyrimidine derivatives, such as compound 6t (IC~50~ = 0.09 µM against CDK2), demonstrate that the 3-carboxylate group enhances binding affinity by interacting with conserved lysine residues in the ATP-binding pocket [2]. For 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the 7-oxo group may further stabilize the kinase-inhibitor complex by forming hydrogen bonds with the hinge region (Glu81 and Leu83 in CDK2).
| Compound | CDK2 IC~50~ (µM) | Key Structural Features |
|---|---|---|
| 6t [2] | 0.09 | Thiophene-2-yl, COOEt at position 3 |
| Ribociclib [2] | 0.07 | Aminopyrimidine core |
| 4-Methyl-7-oxo-3-COOH | In silico: 0.12 | 7-oxo, 3-COOH, 4-methyl |
Molecular dynamics simulations suggest that the 4-methyl group in 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid reduces steric hindrance, allowing deeper penetration into the hydrophobic pocket of CDK2. This structural feature, combined with the planar pyrazolo[1,5-a]pyrimidine core, enables π-π stacking with Phe82, a critical residue for ATP competitive inhibition [2].
The JAK/STAT signaling pathway mediates cytokine-driven immune responses and is aberrantly activated in autoimmune diseases and hematologic malignancies. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as JAK2 inhibitors, with substituents at the 3-position influencing selectivity. For example, 4-amino-(1H)-pyrazole derivatives exhibit JAK2 inhibition by occupying the ATP-binding site and forming hydrogen bonds with Leu932 and Arg980 [3].
In the case of 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the carboxylic acid group may mimic the phosphate group of ATP, binding to the catalytic lysine (Lys882) in JAK2. The 7-oxo group could further stabilize the interaction through water-mediated hydrogen bonds with Asp939. Preliminary in silico docking studies suggest a binding affinity comparable to ruxolitinib, a clinical JAK1/2 inhibitor, with a predicted ΔG of -9.8 kcal/mol [3].
Epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) are frequently co-activated in solid tumors, driving proliferation and therapy resistance. Dual inhibitors targeting both pathways offer a strategic advantage. The pyrazolo[1,5-a]pyrimidine scaffold’s planar structure enables simultaneous engagement with EGFR’s kinase domain and STAT3’s SH2 domain.
For EGFR inhibition, the 3-carboxylic acid group of 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid may coordinate with Mg^2+ ions in the ATP-binding site, while the 4-methyl group enhances hydrophobic interactions with Leu788 and Val726. Concurrently, the compound’s ability to disrupt STAT3 dimerization is attributed to its interaction with the phosphotyrosine-binding pocket (Tyr705/Ser727), where the 7-oxo group hydrogen-bonds with Arg609 [2] [3].
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -10.2 | Mg^2+ coordination, Leu788, Val726 |
| STAT3 | -8.9 | Arg609, Tyr705, Ser727 |
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile heterocyclic framework that has demonstrated exceptional potential as a protein kinase inhibitor core structure. The 4-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative exhibits distinctive structural features that enable targeted modifications to optimize biological activity, selectivity, and pharmacokinetic properties. The following comprehensive analysis examines the critical structure-activity relationships governing this compound class through systematic evaluation of key structural positions and their impact on target engagement.
The incorporation of β-amino ester and amide linkers at strategic positions within the pyrazolo[1,5-a]pyrimidine framework represents a crucial determinant of target kinase affinity and selectivity. Systematic modifications of these linker elements have revealed significant structure-activity relationships that directly influence binding potency and cellular activity profiles [1] [2] [3] [4].
The trans-4-aminocyclohexanol linker modification has demonstrated exceptional efficacy in enhancing Pim-1 kinase inhibition, achieving a remarkable 100-fold increase in potency with an IC50 value of 27 nM [1]. This substantial improvement in binding affinity is attributed to the optimal spatial orientation and hydrogen bonding interactions established between the hydroxyl group and critical amino acid residues within the kinase active site. The cyclohexanol moiety provides conformational rigidity that positions the amino group for optimal interaction with Asp-128 and Asp-131 residues in the Pim-1 binding pocket [1].
Piperazin-2-one linker modifications have shown retained potency in Notum enzyme inhibition studies, demonstrating the versatility of heterocyclic linker systems [2]. The incorporation of imidazolidin-4-one linkers has resulted in improved metabolic stability profiles, particularly enhanced mouse liver microsome stability while maintaining cellular activity [2]. These findings indicate that the heterocyclic nature of the linker system contributes to both binding affinity and metabolic resistance.
The 3-methylaminopiperidine and 3-methylaminopyrrolidine linker modifications have demonstrated reduced metabolism in casein kinase 2 inhibitor development, achieving low micromolar cellular potency while exhibiting improved stability against phase I metabolic pathways [3]. These chiral modifications provide additional opportunities for stereochemical optimization and enhanced target selectivity.
Table 1: β-Amino Ester/Amide Linker Modifications on Target Affinity
| Modification Type | Target Kinase | IC50 Value (nM) | Target Affinity Effect | Citation |
|---|---|---|---|---|
| β-amino ester linker (trans-4-aminocyclohexanol) | Pim-1 | 27 | 100-fold increase in potency | [1] |
| β-amino ester linker (piperazin-2-one) | Notum | Not specified | Retained potency | [2] |
| β-amino ester linker (imidazolidin-4-one) | Notum | Improved stability | Improved MLM stability | [2] |
| β-amino ester linker (3-methylaminopiperidine) | CSNK2 | Low micromolar | Reduced metabolism | [3] |
| β-amino ester linker (3-methylaminopyrrolidine) | CSNK2 | Low micromolar | Reduced metabolism | [3] |
| β-amino ester linker (N-methylpiperazine) | Notum | Minimal efflux (ER 1.2) | High cell permeability | [2] |
| β-amino ester linker (4-hydroxy-4-methylpiperidine) | PI3Kδ | Not specified | Hydrogen bonding with Asp-832 | [4] |
| β-amino ester linker (tert-butylpiperazine) | PI3Kδ | High activity | Interaction with Trp-760 | [4] |
The N-methylpiperazine linker modification has achieved minimal efflux characteristics with an efflux ratio of 1.2, indicating excellent cellular permeability properties [2]. This modification addresses the critical challenge of P-glycoprotein mediated efflux that often limits the cellular activity of kinase inhibitors. The 4-hydroxy-4-methylpiperidine linker establishes specific hydrogen bonding interactions with Asp-832 in the phosphatidylinositol 3-kinase delta binding site, contributing to enhanced selectivity within the phosphatidylinositol 3-kinase family [4].
The tert-butylpiperazine linker modification demonstrates high activity through specific interactions with Trp-760, a critical residue in the phosphatidylinositol 3-kinase delta active site [4]. This interaction pattern highlights the importance of hydrophobic and hydrogen bonding interactions in establishing both potency and selectivity profiles.
The N-1 position of the pyrazolo[1,5-a]pyrimidine core represents a critical site for selectivity modulation through methylation strategies. Systematic investigation of N-1 methylation effects has revealed complex structure-activity relationships that significantly impact kinase family selectivity and binding affinity profiles [5] [6] [7].
N-1 methylation at the pyrazole ring system has demonstrated enhanced tropomyosin receptor kinase inhibitory activity, with particularly pronounced effects on kinase selectivity profiles [5]. The incorporation of methylation at the N-1 position in conjunction with 2,5-difluorophenyl substitution has resulted in improved activity against tropomyosin receptor kinase targets, indicating synergistic effects between N-1 methylation and peripheral aromatic substitution patterns [5].
The pyrimidine ring N-1 methylation exhibits condition-dependent equilibrium effects that can achieve greater than 90:10 selectivity ratios under optimized synthetic conditions [6]. These findings indicate that N-1 methylation can serve as a molecular switch for controlling regiochemical outcomes and ultimately influencing biological activity profiles. The equilibrium between N1 and N2 methylated products demonstrates that thermodynamic and kinetic factors can be manipulated to favor specific isomeric forms with distinct biological properties [6].
Table 2: N-1 Position Methylation Effects on Kinase Selectivity
| Methylation Position | Kinase Family | Selectivity Impact | Selectivity Ratio | Citation |
|---|---|---|---|---|
| N1-methylation (pyrazole) | Trk | Enhanced TRK inhibitory activity | Not specified | [5] |
| N1-methylation (2,5-difluorophenyl) | Trk | Enhanced activity | Improved | [5] |
| N1-methylation (pyrimidine ring) | General kinases | Condition-dependent equilibrium | >90:10 selectivity possible | [6] |
| N1-methylation (general effect) | JAK2 | Selectivity against JAK family | Selective vs other JAKs | [7] |
| N2-methylation (pyrazole) | Trk | Moderate selectivity | 71:29 N2/N1 | [6] |
| Unmethylated control | General comparison | Baseline selectivity | Reference baseline | [6] |
Janus kinase 2 inhibitor development has benefited from N-1 methylation strategies that enhance selectivity against other Janus kinase family members [7]. The pyrazolo[1,5-a]pyrimidine scaffold with N-1 methylation has demonstrated preferential inhibition of Janus kinase 2 while maintaining reduced activity against Janus kinase 1, Janus kinase 3, and tyrosine kinase 2, indicating the potential for developing highly selective kinase inhibitors through strategic methylation approaches [7].